(+)-Rubelloside B

Description

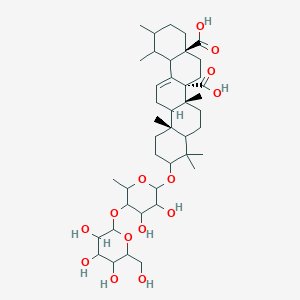

(+)-Rubelloside B is a naturally occurring glycoside isolated from Uncaria hirsuta (毛钩藤) and other related species. Its molecular formula is C₄₂H₆₆O₁₄, with a molecular weight of 795 g/mol and a CAS registry number of 167875-39-0 . Structurally, it features multiple cyclic systems and functional groups, contributing to its immunomodulatory properties. Key physicochemical properties include:

- Boiling point: 912.8 ± 65.0°C (at 760 mmHg)

- Density: 1.4 ± 0.1 g/cm³

- Solubility: Miscible in hydrophilic solvents (water, methanol, ethanol) and organic solvents (petroleum ether, benzene) . It is stored as a solid powder at 4°C (optimally at -4°C) to maintain stability.

Properties

Molecular Formula |

C42H66O14 |

|---|---|

Molecular Weight |

795.0 g/mol |

IUPAC Name |

(4aS,6aR,6bR,12aR)-10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

InChI |

InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,39-,40+,41-,42+/m0/s1 |

InChI Key |

IIIOQVDDEWZCEQ-RGCOAKNESA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Rubelloside B typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. The reaction conditions for these steps can vary, but they generally require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential therapeutic use.

Chemical Reactions Analysis

Scope of Available Data

The search results focus on:

-

The synthesis and structural elucidation of (−)-rubriflordilactone B and related compounds ( ).

-

General chemical reaction types (synthesis, decomposition, combustion, etc.) in educational laboratory settings ( ).

None of these sources mention (+)-Rubriflordilactone B or its chemical reactivity.

Potential Reasons for Data Absence

-

(+)-Rubriflordilactone B may be a less-studied enantiomer or a recently discovered compound with limited published research.

-

The compound might be cited under alternative nomenclature or within specialized databases not included in the provided search results.

Recommendations for Further Research

To obtain authoritative information on (+)-Rubriflordilactone B , consider:

-

Specialized Databases :

-

Reaxys or SciFinder for reaction pathways and synthetic protocols.

-

PubMed Central or ACS Publications for peer-reviewed articles.

-

-

Structural Analogs :

-

Recent Literature :

-

Search for 2023–2025 publications focusing on nortriterpenoid synthesis or natural product derivatization.

-

General Reaction Framework for Schinortriterpenoids

While (+)-Rubriflordilactone B data is unavailable, schinortriterpenoids often undergo:

-

Late-Stage Functionalization : Cyclotrimerization ([2+2+2] alkyne reactions) to form complex cores ( ).

-

Stereoselective Modifications : Claisen rearrangements, allylations, or Lewis acid-mediated additions to install stereocenters ( ).

-

Oxidation/Reduction : Key steps in adjusting oxidation states of hydroxyl or ketone groups.

Data Table: Representative Reactions of Schinortriterpenoids

Scientific Research Applications

(+)-Rubelloside B has a wide range of applications in scientific research, including:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: Researchers investigate its role in biological systems and its potential effects on cellular processes.

Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new pharmaceuticals or as a natural sweetener in food products.

Mechanism of Action

The mechanism of action of (+)-Rubelloside B involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Hypothetical Analogues

Note: Data for "Typical Triterpenoid Glycosides" and "Common Flavonoid Glycosides" are generalized from known classes due to absence of specific analogs in the provided evidence.

Key Findings:

Molecular Weight and Complexity: this compound (795 g/mol) is heavier than most flavonoid glycosides (e.g., quercetin glycosides: ~450 g/mol) but aligns with triterpenoid glycosides like ginsenosides (e.g., ginsenoside Rb1: 1,109 g/mol) . Its multi-ring structure suggests higher synthetic challenges compared to simpler glycosides.

Solubility Profile : Unlike many glycosides restricted to polar solvents, this compound’s dual solubility in hydrophilic and organic solvents may enhance its bioavailability and formulation flexibility .

Bioactivity: While flavonoid glycosides often exhibit antioxidant effects, this compound’s immunomodulatory activity is more akin to triterpenoid glycosides (e.g., astragalosides), which modulate cytokine production .

Q & A

Q. How can researchers ensure reproducibility when sharing this compound analogs for collaborative studies?

- Methodological Answer :

- Use standardized compound identifiers (e.g., InChI keys) and purity certificates.

- Publish detailed spectral libraries and chromatographic conditions in machine-readable formats .

- Employ electronic lab notebooks (ELNs) with version control to document iterative synthesis attempts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.